molecular formula C24H14N2O5 B341109 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B341109
M. Wt: 410.4 g/mol
InChI Key: UJCOJUZPGZBGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a naphthyloxy group, a phenyl group, and a nitro group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of 1-naphthol with a suitable halogenated phenyl compound under basic conditions to form the naphthyloxy intermediate.

    Nitration: The naphthyloxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyclization: The final step involves the cyclization of the nitrated intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and naphthyloxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthyloxy and phenyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which affects its reactivity and biological activity.

    4-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the naphthyloxy group, which affects its hydrophobic interactions.

    2-[4-(1-naphthyloxy)phenyl]-4-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different redox properties.

Uniqueness

2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the naphthyloxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-naphthalen-1-yloxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-19-8-4-9-20(26(29)30)22(19)24(28)25(23)16-11-13-17(14-12-16)31-21-10-3-6-15-5-1-2-7-18(15)21/h1-14H

InChI Key

UJCOJUZPGZBGON-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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